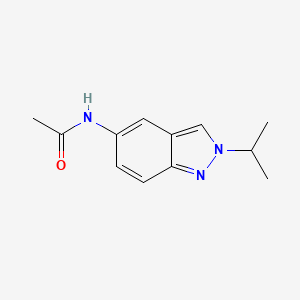

N-(2-propan-2-ylindazol-5-yl)acetamide

Description

N-(2-propan-2-ylindazol-5-yl)acetamide is a heterocyclic acetamide derivative featuring an indazole core substituted with a propan-2-yl group at the 2-position and an acetamide moiety at the 5-position. This compound is synthesized via multi-step organic reactions, as demonstrated in a European Patent Specification (Example 121), where it is prepared through coupling reactions involving indazole-5-amine intermediates and functionalized pyrimidine derivatives. Key characterization data include ¹H NMR (δ 12.94 ppm for the indazole NH, δ 1.09 ppm for the isopropyl group) and a molecular ion peak at m/e 515 (M+H)+ .

Properties

IUPAC Name |

N-(2-propan-2-ylindazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-8(2)15-7-10-6-11(13-9(3)16)4-5-12(10)14-15/h4-8H,1-3H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFDZWSVPRGXQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C2C=C(C=CC2=N1)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The following analysis compares N-(2-propan-2-ylindazol-5-yl)acetamide with three classes of related compounds, emphasizing structural features, synthesis routes, and spectroscopic properties.

Triazole-Linked Naphthalene Acetamides (6a-m and 7a-m)

Structural Differences :

- Core : These compounds (e.g., 6a , 6b , 6c ) contain a 1,2,3-triazole ring linked to a naphthalene moiety via an ether bridge, contrasting with the indazole core of the target compound.

- Substituents : The acetamide group is attached to a phenyl ring with diverse substituents (e.g., nitro groups in 6b and 6c ), whereas the target compound features an isopropyl group on the indazole.

Spectroscopic Data :

- IR : Strong C=O stretches (~1670–1682 cm⁻¹) and nitro group vibrations (1504–1535 cm⁻¹) in 6b and 6c .

- ¹H NMR : Triazole protons resonate at δ 8.36–8.40 ppm, distinct from the indazole NH (δ 12.94 ppm) in the target compound .

Thiazole-Sulfanyl Acetamide (C9H15N3OS2)

Structural Differences :

- Contains a thiazole ring and a sulfanyl (-S-) linker, diverging from the indazole and triazole cores in other compounds.

- The acetamide group is N-methylated and N-isopropylated, unlike the direct indazole-linked acetamide in the target compound.

Physicochemical Properties :

- Molecular Weight : 245.36 g/mol, significantly lower than the target compound (515 g/mol) due to simpler substituents .

- Functional Groups : Sulfanyl and thiazole groups may enhance metabolic stability compared to triazole or indazole systems .

Piperazine/Diazepane-Linked Pyrimidine Acetamides

Structural Overlap :

- The target compound shares a pyrimidine linker with these derivatives (e.g., Example 118 in the patent), but substitutes piperazine/diazepane with an indazole-propan-2-yl group.

- Biological Relevance : Piperazine/diazepane moieties are common in kinase inhibitors, suggesting the target compound may target similar pathways .

Data Tables for Comparative Analysis

Table 1: Structural and Spectroscopic Comparison

Key Findings and Implications

Structural Flexibility : The acetamide group is versatile, accommodating diverse heterocycles (indazole, triazole, thiazole) with distinct electronic and steric profiles.

Synthesis Efficiency : Copper-catalyzed cycloadditions (for triazoles) offer higher yields (~75%) compared to multi-step heterocyclic couplings (65% for the target compound) .

Spectroscopic Signatures : NH protons in indazoles resonate at significantly lower fields (δ >12 ppm) than triazole-linked NH groups (δ ~10–11 ppm), aiding structural elucidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.